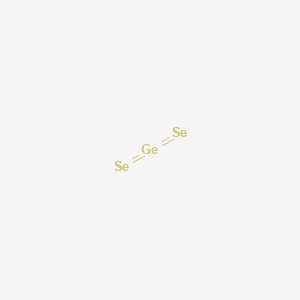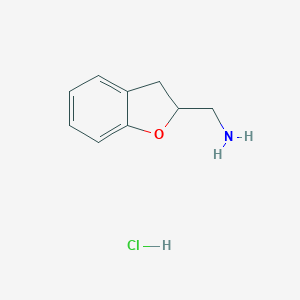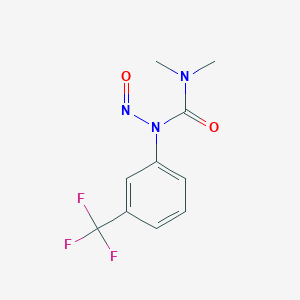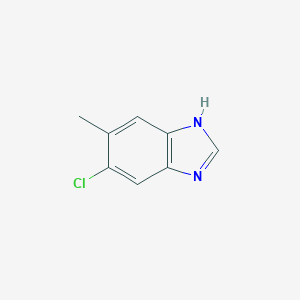
Pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide) is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in water and has a molecular formula of C6H14Br6N2S4.
Mécanisme D'action
The mechanism of action of pseudourea is not fully understood, but it is believed to interact with sulfhydryl groups in proteins. This interaction can lead to changes in protein conformation and function. Pseudourea has also been shown to inhibit the activity of enzymes that contain sulfhydryl groups, such as glutathione reductase.
Biochemical and Physiological Effects
Pseudourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has also been shown to have antitumor activity. Pseudourea has been shown to increase the activity of certain enzymes, including lactate dehydrogenase and glucose-6-phosphate dehydrogenase. It has also been shown to have antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using pseudourea in lab experiments is its high purity and yield. It is also relatively easy to synthesize and purify. However, one limitation of using pseudourea is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, pseudourea can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving pseudourea. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Pseudourea could also be used as a tool for studying protein function and structure. Additionally, further research is needed to fully understand the mechanism of action of pseudourea and its effects on various biological systems.
Conclusion
In conclusion, pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide) is a chemical compound that has been used in scientific research for various purposes. It can be synthesized through a simple reaction and has been used in the synthesis of various compounds and as a tool in biochemistry and pharmacology. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While it has advantages for use in lab experiments, its limitations and potential toxicity at high concentrations need to be considered. There are several future directions for research involving pseudourea, including its potential as a therapeutic agent and its use in studying protein function and structure.
Méthodes De Synthèse
Pseudourea can be synthesized by reacting ethylenediamine with carbon disulfide and then adding hydrogen bromide. The resulting product is then purified through recrystallization. The yield of this reaction is typically high, and the purity of the final product can be verified through various analytical techniques.
Applications De Recherche Scientifique
Pseudourea has been used in scientific research for various purposes, including as a reagent in organic synthesis and as a tool in biochemistry and pharmacology. It has been used to synthesize various compounds, including heterocycles and thioureas. Pseudourea has also been used in the synthesis of metal complexes for use in catalysis and as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
100524-52-5 |
|---|---|
Nom du produit |
Pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide |
Formule moléculaire |
C6H18Br3N5S2 |
Poids moléculaire |
464.1 g/mol |
Nom IUPAC |
2-(2-carbamimidoylsulfanylethylamino)ethyl carbamimidothioate;trihydrobromide |
InChI |
InChI=1S/C6H15N5S2.3BrH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;;/h11H,1-4H2,(H3,7,8)(H3,9,10);3*1H |
Clé InChI |
REUHSZZZJINFEQ-UHFFFAOYSA-N |
SMILES |
C(CSC(=N)N)NCCSC(=N)N.Br.Br.Br |
SMILES canonique |
C(CSC(=N)N)NCCSC(=N)N.Br.Br.Br |
Autres numéros CAS |
100524-52-5 |
Synonymes |
2-(2-carbamimidoylsulfanylethylamino)ethylsulfanylmethanimidamide trih ydrobromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)


![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)









